(5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a fused heterocyclic core. Its structure includes:
- A thiazolidin-4-one ring with a 2-thioxo group, enhancing electrophilic reactivity.
- A benzyl substituent at the N3 position, contributing to hydrophobic interactions.
- A 5-(4-chlorophenyl)furylmethylene group at the C5 position, which introduces aromaticity and halogen-mediated bioactivity.
This compound’s structural complexity makes it a candidate for antimicrobial, anticancer, and anti-inflammatory applications. Its crystal structure has been studied using techniques supported by SHELX and ORTEP-3 software, revealing intermolecular hydrogen bonds (e.g., C–H⋯S and O–H⋯O) that stabilize its lattice .
Properties
IUPAC Name |
(5E)-3-benzyl-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2S2/c22-16-8-6-15(7-9-16)18-11-10-17(25-18)12-19-20(24)23(21(26)27-19)13-14-4-2-1-3-5-14/h1-12H,13H2/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLQZCJNCICSH-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with benzyl isothiocyanate under basic conditions to yield the final thiazolidinone product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring to a thiazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or furyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts such as acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve the inhibition of cell wall synthesis or interference with metabolic pathways in bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The thiazolidinone scaffold is believed to play a crucial role in modulating signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research suggests that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect may be beneficial in treating conditions like arthritis and other inflammatory disorders.
Case Studies
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Trends :
Structural Modifications and Pharmacokinetics
- Benzyl vs. Alkyl Chains : The benzyl group in the target compound increases lipophilicity, favoring interaction with hydrophobic enzyme pockets. In contrast, sec-butyl or isobutyl substituents (e.g., in ) enhance metabolic stability but limit aqueous solubility .
- Furan vs. Pyrazole Rings : Furylmethylene groups (target compound) exhibit stronger π-π stacking with biological targets compared to pyrazolyl derivatives, which rely on hydrogen bonding .
Hydrogen Bonding and Crystallinity
Antimicrobial Activity
- The target compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis, outperforming bromophenyl analogs (MIC = 32 µg/mL) .
- Pyrazolyl derivatives () show broader-spectrum activity but higher toxicity (LD50 = 50 mg/kg vs. 120 mg/kg for the target compound) .
Biological Activity
The compound (5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one , a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 307.79 g/mol. The compound features a thiazolidinone core structure, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.79 g/mol |
| Melting Point | 89°C |
| Boiling Point | 353°C |
| Density | 1.39 g/cm³ |
Antidiabetic Properties
Research indicates that thiazolidinone derivatives exhibit significant hypoglycemic and hypolipidemic activities. A study demonstrated that certain derivatives of thiazolidinones, including those structurally similar to our compound, showed over 80% efficacy in reducing blood glucose levels in diabetic models compared to standard treatments like pioglitazone .
Mechanism of Action : The primary mechanism involves the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in cells. This action is crucial for managing type 2 diabetes mellitus (T2DM) by improving glycemic control .
Anticancer Activity
The compound also displays promising anticancer properties. Thiazolidinones have been reported to induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle progression and inhibition of tumor growth. Specific studies have shown that thiazolidinone derivatives can inhibit cell proliferation in breast cancer and other malignancies .
Case Study : In vitro studies have demonstrated that compounds similar to this compound significantly reduced the viability of cancer cells while exhibiting minimal toxicity to normal cells .
Safety and Toxicity
Toxicity assessments conducted on non-transformed hepatocytes using MTT assays revealed that several thiazolidinone derivatives, including our compound, were non-toxic at therapeutic concentrations. Histopathological evaluations further confirmed the absence of significant adverse effects on vital organs like the liver and heart after prolonged exposure .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing (5E)-3-benzyl-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone core followed by condensation with substituted furan derivatives. Key steps include:
- Step 1 : Preparation of the thiazolidinone ring via cyclization using thiourea derivatives and α,β-unsaturated carbonyl compounds.
- Step 2 : Introduction of the 4-chlorophenyl-furan moiety via Knoevenagel condensation under acidic or basic conditions.
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol are commonly used for solubility and reactivity optimization.
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts, depending on the reaction step.
- Purification : Recrystallization or column chromatography to isolate the product with >95% purity .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry (Z/E configuration) and substituent positions (e.g., benzyl or furyl groups).
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- Thin-Layer Chromatography (TLC) : Rapid screening of reaction completion .
Q. What are the common solvents and catalysts used in its synthesis?
- Answer :
- Solvents : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in condensation steps, while ethanol is used for recrystallization.
- Catalysts : Acidic conditions (e.g., glacial acetic acid) for cyclization; basic conditions (e.g., triethylamine) for deprotonation during condensation .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve synthesis yield and purity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in condensation steps, while higher temperatures (80–100°C) accelerate cyclization.
- Solvent Polarity : Adjusting solvent polarity (e.g., DMSO vs. ethanol) to stabilize intermediates and transition states.
- Catalyst Loading : Incremental addition of catalysts (e.g., 1–5 mol%) to balance reactivity and by-product formation.
- Continuous Flow Reactors : Enable precise control over residence time and temperature for scalable synthesis .
Q. What experimental strategies are recommended when encountering contradictory biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use isogenic cell lines (e.g., HEK293 or MCF-7) and validated protocols (e.g., MTT for cytotoxicity) to minimize variability.
- Dose-Response Curves : Establish IC50 values under consistent conditions (e.g., 24–72 hr exposure, serum-free media).
- Comparative Studies : Cross-validate results with structural analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .
Q. What structural modifications have been explored to enhance the compound’s bioactivity, and what methodologies guide these changes?
- Methodological Answer :
- Electron-Withdrawing Groups : Substituting the 4-chlorophenyl group with nitro (-NO2) or trifluoromethyl (-CF3) groups to improve target binding (e.g., kinase inhibition).
- Heterocyclic Replacements : Replacing the furan ring with pyrazole or thiophene to modulate solubility and metabolic stability.
- Methodologies :
- Structure-Activity Relationship (SAR) : Guided by molecular docking and pharmacophore modeling.
- Synthetic Feasibility : Prioritize modifications compatible with multi-step synthesis (e.g., protecting group strategies for reactive sites) .
Q. How can computational modeling be integrated to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR kinases).
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and conformational changes.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
Key Considerations for Data Interpretation
- Contradictory Bioactivity Data : Differences in assay conditions (e.g., cell type, incubation time) often explain variability. Replicate studies under harmonized protocols .
- Stereochemical Purity : Ensure Z/E configuration is confirmed via NOESY NMR, as isomers may exhibit divergent activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
